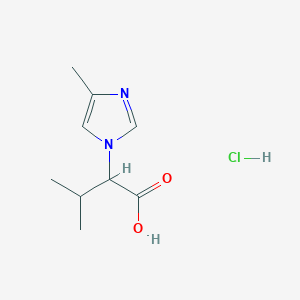

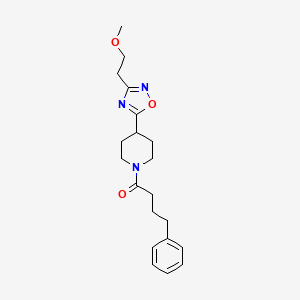

![molecular formula C11H13N3O B2599774 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline CAS No. 1245822-82-5](/img/structure/B2599774.png)

2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

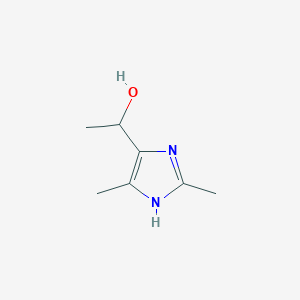

“2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline” is a chemical compound with the molecular formula C11H13N3O . It is a derivative of aniline, which is substituted with a methoxy group that is further substituted with a 1-methyl-1H-pyrazol-5-yl group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an aniline group substituted with a methoxy group, which is further substituted with a 1-methyl-1H-pyrazol-5-yl group . The exact 3D structure would require further analysis, such as X-ray crystallography or computational modeling.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Facile Synthesis and Antimicrobial Activity

A study demonstrates a facile one-pot synthetic method for pyrazolyl-based anilines showing significant antibacterial and antifungal activity, suggesting their potential as antimicrobial agents. The synthesis involves ethyl 2-cyanoacetate, pyrazole aldehydes, and nitrostyrenes, highlighting the compounds' potential applications in biological imaging due to their fluorescence properties (Banoji et al., 2022).

Antiviral Evaluation

New series of pyrazolines based on thiazolidin-4-one derivatives were synthesized and evaluated for their antiviral activity against RNA and DNA viruses, showing a marked improvement in potency and selectivity. This highlights their potential in developing antiviral therapies (Desideri et al., 2019).

Catalytic Activity and Polymerization

- Catalytic Activity in Polymerization: A study on Zn(II) chloride complexes with N,N-bis(1H-pyrazolyl-1-methyl)aniline and derivatives revealed their catalytic activity in polymerizing methyl methacrylate (MMA), resulting in polymers with high molecular weight and narrow polydispersity indices. This suggests the compounds' utility in materials science, especially in polymer synthesis (Kim et al., 2012).

Corrosion Inhibition

- Inhibition Against Steel Corrosion: Pyrazole derivatives were synthesized and shown to have a good inhibitory activity against the corrosion of mild steel in acidic environments. Theoretical calculations were used to discuss the stability, reactivity, and adsorption of these inhibitors, indicating their potential as effective corrosion inhibitors (Chadli et al., 2020).

Chemical and Physical Properties

- Synthesis and Characterization of Pyrazole Derivatives: Research into the synthesis and spectral evaluation of 1-phenyl(2-methoxy-5-methyl)-3,5-dimethyl-4(substituted phenyl benzeneazo acetyl acetone) Pyrazoles has been conducted. This work includes characterizing the novel substituted pyrazoles through spectral studies and elemental analysis, contributing to the knowledge of their chemical and physical properties (Pareek et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds with a pyrazole core have been found to interact with various biological targets . For instance, some pyrazole derivatives have shown high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

These compounds often bind to their targets, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds with a pyrazole core have been found to affect various biological pathways . For instance, some pyrazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds with a pyrazole core have been found to have various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds with a pyrazole core have been found to have various biological activities . For instance, some pyrazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline are largely determined by its unique structure . The presence of the pyrazole ring in the compound allows it to participate in a variety of biochemical reactions

Cellular Effects

Similar compounds have been shown to have significant effects on cell function . For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Similar compounds have been shown to have varying effects at different dosages .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-[(2-methylpyrazol-3-yl)methoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-9(6-7-13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMYDFHFWQFTJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)COC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

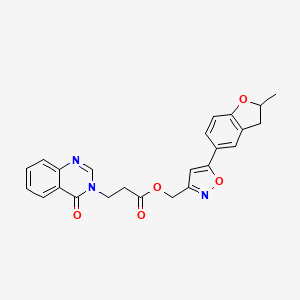

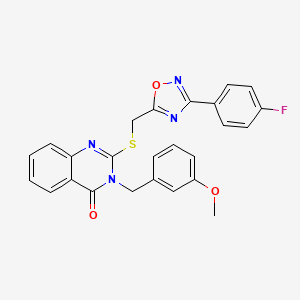

![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2599697.png)

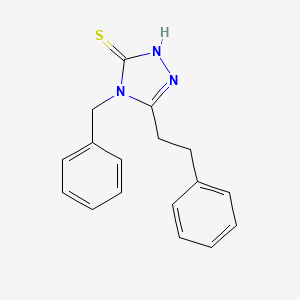

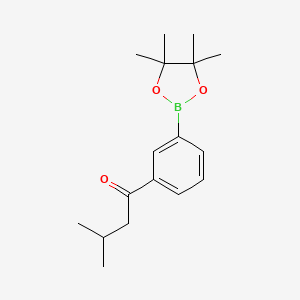

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2599701.png)

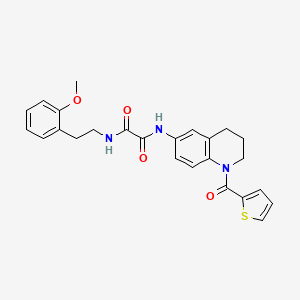

![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2599710.png)